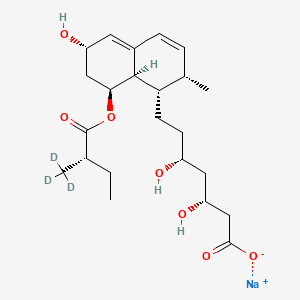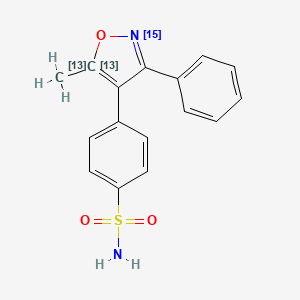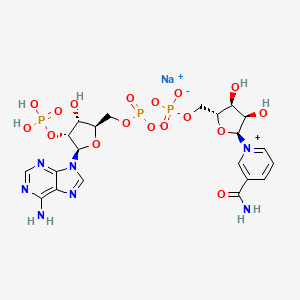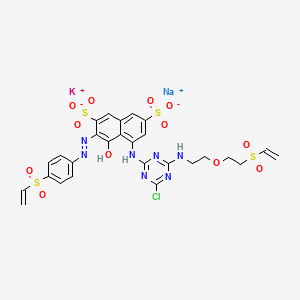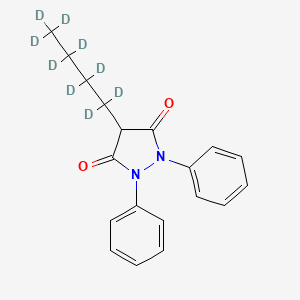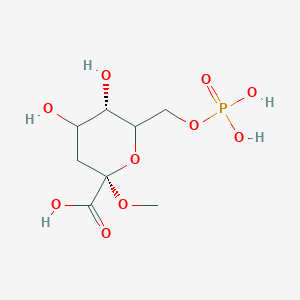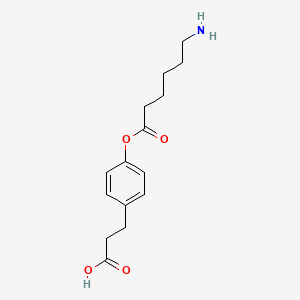
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including phenolic analogs, have been extensively studied for their anticancer properties. The chemical structure of cinnamic acids allows for diverse biological activities, particularly in anticancer research. These compounds have shown potential in medicinal research as traditional and synthetic antitumor agents. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive overview of the synthesis, biological evaluation, and anticancer research applications of cinnamic acid derivatives, highlighting their underutilized potential in the past decades and the recent surge in attention towards their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Activities of Chlorogenic Acid
Chlorogenic Acid (CGA) is another compound related to the phenolic acid group, abundant in green coffee extracts and tea. It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities. CGA has been speculated to play crucial roles in lipid and glucose metabolism regulation, suggesting potential therapeutic applications in managing disorders like cardiovascular disease, diabetes, and obesity. Naveed et al. (2018) call for further research to optimize its biological and pharmacological effects, paving the way for its practical use as a natural food additive (Naveed et al., 2018).
Bioactive Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) possess significant biological properties, making them of interest in various fields, including cosmeceutical applications. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. The review by Taofiq et al. (2017) discusses HCAs as multifunctional ingredients for topical application, emphasizing the challenges associated with their use in cosmetic formulations and the potential of microencapsulation techniques for their stabilization and sustained release (Taofiq et al., 2017).
Antioxidant Properties and SAR of Hydroxycinnamic Acids
The structure-activity relationships (SARs) of hydroxycinnamic acids have been explored to generate more potent antioxidant molecules. Razzaghi-Asl et al. (2013) provide insights into the importance of an unsaturated bond in the side chain and the presence of ortho-dihydroxy phenyl groups (catechol moiety) for enhancing antioxidant activity. This review also addresses the pro-oxidant effect of HCAs in some test systems, contributing to the understanding of optimizing the structure for improved antioxidant activities (Razzaghi-Asl et al., 2013).
Mechanism of Action
Target of Action
It is commonly used as a non-steroidal anti-inflammatory drug (nsaid) . NSAIDs typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.
Mode of Action
As an nsaid, it likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation, pain, and fever symptoms.
Biochemical Pathways
Given its classification as an nsaid, it is likely involved in the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
As an nsaid, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is the suppression of inflammation and alleviation of pain and fever symptoms . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms.
Action Environment
It is always recommended to store the compound under appropriate conditions to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which play crucial roles in the inflammatory response. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX enzymes, leading to their inhibition. This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although the compound’s efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as gastrointestinal irritation, renal impairment, and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in greater therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with COX enzymes. It affects the metabolic flux of arachidonic acid, leading to reduced levels of prostaglandins. Additionally, the compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in particular subcellular locations can enhance its efficacy in inhibiting COX enzymes and modulating inflammatory responses .
Properties
IUPAC Name |
3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFOQOMOXWCFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652428 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760127-60-4 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
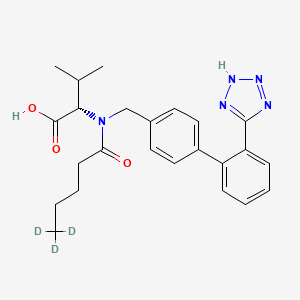

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
